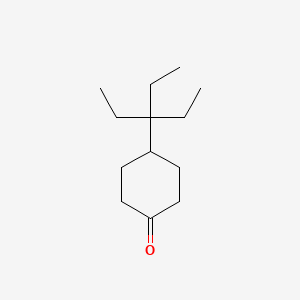
3,5,6-Tribromo-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6-Tribromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a well-known ligand in coordination chemistry. This compound is characterized by the presence of three bromine atoms at the 3, 5, and 6 positions of the phenanthroline ring.
Vorbereitungsmethoden
The synthesis of 3,5,6-Tribromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. One efficient method reported involves the use of sulfur dichloride (SCl2) as a bromination catalyst. The reaction is carried out in the presence of pyridine, which facilitates the bromination process . The reaction conditions are generally mild, and the process yields the desired brominated product with high efficiency. Industrial production methods may involve similar bromination techniques, but on a larger scale, ensuring the availability of the compound for various applications .
Analyse Chemischer Reaktionen
3,5,6-Tribromo-1,10-phenanthroline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures. These reactions typically require palladium catalysts and suitable ligands.
Oxidation and Reduction Reactions: The phenanthroline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,5,6-Tribromo-1,10-phenanthroline is primarily related to its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets, including enzymes and DNA. For example, the compound can inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, rendering the enzymes inactive . This property makes it a valuable tool in biochemical research and drug development .
Vergleich Mit ähnlichen Verbindungen
3,5,6-Tribromo-1,10-phenanthroline can be compared with other brominated phenanthrolines, such as:
3,8-Dibromo-1,10-phenanthroline: This compound has bromine atoms at the 3 and 8 positions and is used in similar applications but may exhibit different reactivity and properties due to the different substitution pattern.
3,5,8-Tribromo-1,10-phenanthroline: Similar to this compound, but with an additional bromine atom at the 8 position, which can influence its chemical behavior and applications.
3,5,6,8-Tetrabromo-1,10-phenanthroline: This compound has four bromine atoms and is used in the synthesis of more complex structures and materials.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical properties and reactivity compared to other brominated phenanthrolines .
Eigenschaften
IUPAC Name |
3,5,6-tribromo-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3N2/c13-6-4-8-10(15)9(14)7-2-1-3-16-11(7)12(8)17-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLLHNRVJXZAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C(C=N3)Br)C(=C2Br)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496801 |
Source


|
| Record name | 3,5,6-Tribromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66126-99-6 |
Source


|
| Record name | 3,5,6-Tribromo-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)
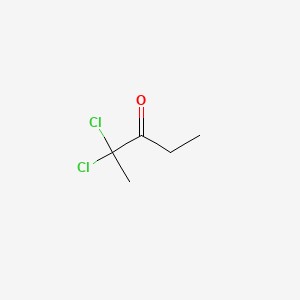
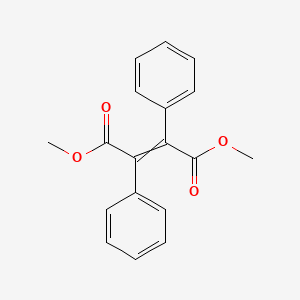
![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)

![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
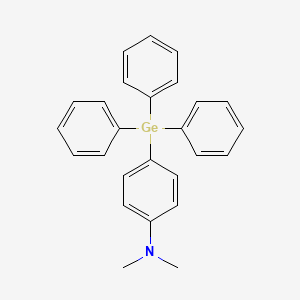
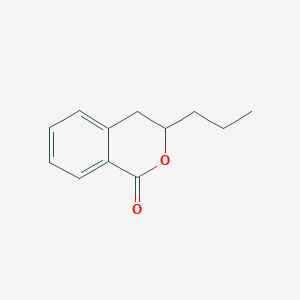

![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)


